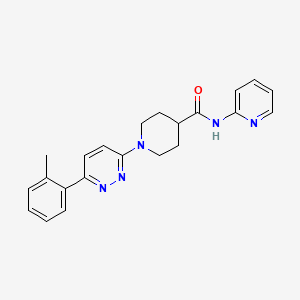

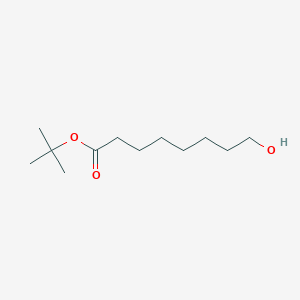

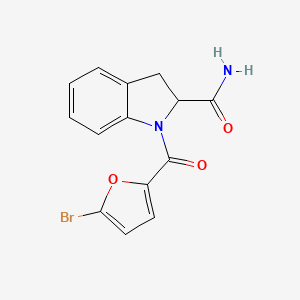

![molecular formula C20H13Cl2NOS B2896911 2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole CAS No. 339096-04-7](/img/structure/B2896911.png)

2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole” is a complex organic molecule. It contains a benzothiazole ring, which is a type of heterocyclic compound, and a dichlorophenoxy group, which is a type of halogenated phenol .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a visual representation, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some properties that could be relevant for this compound include its polarity, solubility, melting point, and boiling point .Scientific Research Applications

Antitumor Properties

2-(4-Aminophenyl)benzothiazole molecules, including derivatives similar to 2-{3-[(2,3-Dichlorophenoxy)methyl]phenyl}-1,3-benzothiazole, have been studied for their potential antitumor properties. These compounds have shown potent inhibitory activity against specific human ovarian carcinoma cell lines, with GI50 values in the nanomolar range. Their inhibition is highly selective, showing a distinct response in different cell lines. These findings extend to preliminary in vivo tests, demonstrating significant inhibition of tumor growth in certain models (Bradshaw et al., 1998).

Calcium Antagonism

Research on benzothiazoline derivatives, a related chemical class, has revealed their role as calcium antagonists. These compounds have shown significant calcium antagonistic activity in vitro and demonstrated a dual inhibition effect on sodium and calcium inward channels in heart models. Additionally, certain derivatives have exhibited a long-acting hypotensive effect in animal models, suggesting potential applications in cardiovascular disorders (Yamamoto et al., 1988).

Antimicrobial and Anti-inflammatory Agents

A series of benzothiazole derivatives have been synthesized and evaluated for their antimicrobial and anti-inflammatory properties. These compounds have shown effectiveness against bacterial and fungal pathogens, and some have been screened for anti-inflammatory activity, suggesting a broad spectrum of potential therapeutic applications (Kendre et al., 2015).

Fluorescence Probes and pH Sensing

Benzothiazole derivatives have been applied in the development of fluorescent probes for sensing pH and metal cations. These compounds demonstrate sensitivity to pH changes and selectivity in metal cation detection, making them suitable for various analytical and bioanalytical applications (Tanaka et al., 2001).

Synthesis of Novel Compounds

Benzothiazoles have been used in the synthesis of various heterocyclic compounds, indicating their versatility as precursors in chemical synthesis. This includes the preparation of benzoxazepine, benzothiazepine, and benzodiazepine derivatives, among others, showcasing the chemical diversity achievable with benzothiazole-based compounds (Bardajee et al., 2016).

Mechanism of Action

Target of Action

Benzothiazole derivatives, which this compound is a part of, have been reported to show numerous biological activities such as antimicrobial, anticancer, antifungal, anthelmintic, and anti-diabetic activities . These activities suggest that the compound may interact with a variety of biological targets.

Mode of Action

For instance, in their anticancer activity, they display a characteristic profile of cytotoxic response across cell lines .

Result of Action

Benzothiazole derivatives have been reported to exhibit various biological activities, suggesting that they may induce a range of molecular and cellular changes .

properties

IUPAC Name |

2-[3-[(2,3-dichlorophenoxy)methyl]phenyl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13Cl2NOS/c21-15-7-4-9-17(19(15)22)24-12-13-5-3-6-14(11-13)20-23-16-8-1-2-10-18(16)25-20/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZVSDRYVTUOJON-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC(=C3)COC4=C(C(=CC=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13Cl2NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

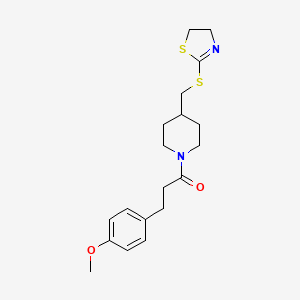

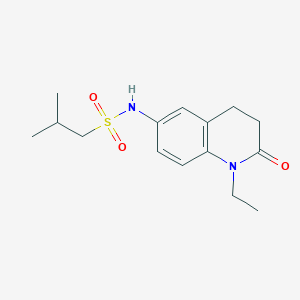

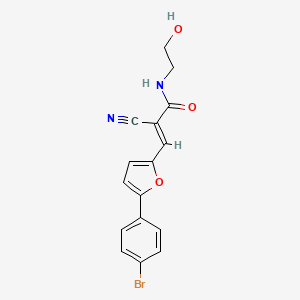

![(2Z)-6-chloro-2-[(3-chloro-2-fluorophenyl)imino]-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2896830.png)

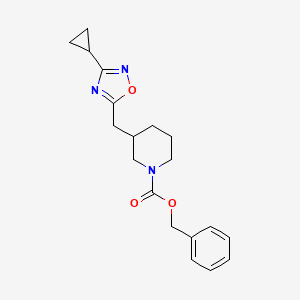

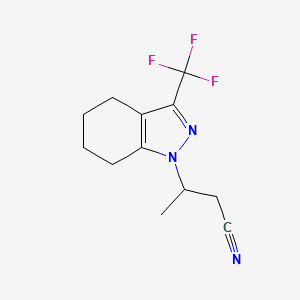

![5-[4-(2-Methoxyethyl)piperidin-4-yl]-3-(oxan-4-yl)-1,2,4-oxadiazole;hydrochloride](/img/structure/B2896832.png)

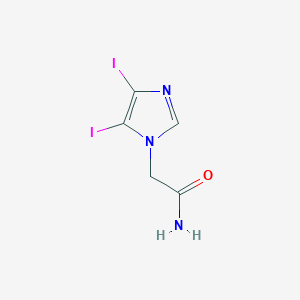

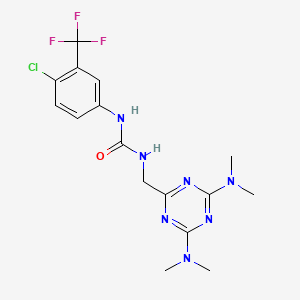

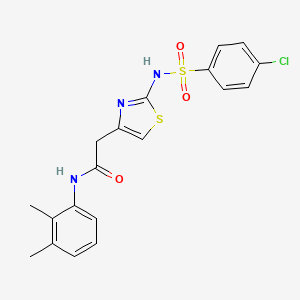

![2-(2,4-dimethylphenoxy)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]acetamide](/img/structure/B2896833.png)